molecular formula C16H37NO4S B119992 Tetrabutylammonium hydrogen sulfate CAS No. 32503-27-8

Tetrabutylammonium hydrogen sulfate

Cat. No.: B119992
CAS No.: 32503-27-8
M. Wt: 339.5 g/mol
InChI Key: SHFJWMWCIHQNCP-UHFFFAOYSA-M
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Properties

IUPAC Name

hydrogen sulfate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFJWMWCIHQNCP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10549-76-5 (Parent)
Record name 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1)
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DSSTOX Substance ID

DTXSID4067690
Record name Tetrabutylammonium sulfate (1:1)
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Molecular Weight

339.5 g/mol
Source PubChem
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Physical Description

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetrabutylammonium hydrogen sulfate
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CAS No.

32503-27-8
Record name Tetrabutylammonium hydrogen sulfate
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Record name 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1)
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Record name 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1)
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Record name Tetrabutylammonium sulfate (1:1)
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Record name Tetrabutylammonium hydrogen sulphate
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Record name Tetrabutylammonium bisulfate
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Customer
Q & A

Q1: What is the molecular formula and weight of TBAHS?

A1: The molecular formula of TBAHS is C16H37NO4S, and its molecular weight is 339.53 g/mol.

Q2: Are there any spectroscopic data available for TBAHS?

A2: While the provided research papers don't present detailed spectroscopic data, they confirm the structure and purity of TBAHS using techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) [, ].

Q3: How does TBAHS function as a phase-transfer catalyst?

A3: TBAHS facilitates reactions between reagents located in different phases, typically between an aqueous phase and an organic phase. The lipophilic tetrabutylammonium cation pairs with anionic reactants, making them soluble in the organic phase, where the reaction can occur more readily [, ].

Q4: What are the advantages of using TBAHS as a catalyst?

A4: TBAHS offers several benefits, including:

  • Enhanced reaction rates: It accelerates reactions by facilitating the interaction of reactants in different phases [, ].
  • Milder reaction conditions: It often allows reactions to proceed under milder conditions, such as lower temperatures and pressures [, ].
  • Increased selectivity: In some instances, TBAHS can improve reaction selectivity by favoring specific reaction pathways [].
  • Simplified procedures: Its use can lead to simpler work-up procedures, as it eliminates the need for certain solvents or reagents [].

Q5: What types of reactions are catalyzed by TBAHS?

A5: TBAHS catalyzes a wide range of reactions, including:

  • Synthesis of heterocycles: TBAHS is effective in the synthesis of various heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones and 1,8-dioxo-octahydroxanthenes [, ].
  • Nucleophilic substitutions: It facilitates nucleophilic substitutions, such as the iodination of poly(vinyl chloride) [].
  • Oxidation reactions: TBAHS can be employed in oxidation reactions, for example, the oxidation of diphenylmethane by oxygen gas [].
  • Epoxidation reactions: It has also been utilized in the asymmetric epoxidation of olefins, using a D-fructose-derived ketone [].
  • Synthesis of glycosyl phosphates: TBAHS has shown effectiveness in synthesizing glycosyl phosphates via phase transfer catalysis [].

Q6: How is TBAHS utilized in analytical chemistry?

A8: TBAHS finds applications in analytical techniques like high-performance liquid chromatography (HPLC), particularly in ion-pair chromatography. It acts as an ion-pairing reagent to enhance the separation of charged analytes, such as antibiotics, pesticides, and nucleotides, by modifying their retention behavior on reversed-phase columns [, , , , , , , , ].

Q7: What is the environmental impact of TBAHS?

A7: While the provided research papers do not directly address the environmental impact of TBAHS, it's crucial to consider its potential effects on aquatic life and ecosystems. Responsible handling, use, and disposal methods are essential to minimize any adverse environmental consequences.

Q8: Are there alternatives to TBAHS in its various applications?

A10: Yes, several alternatives to TBAHS exist, including other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and tetraoctylammonium bromide (TOAB), as well as crown ethers. The choice of an alternative depends on the specific application and desired properties [].

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